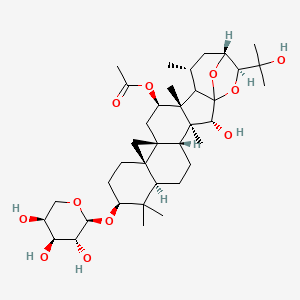

Cimiracemoside D

Beschreibung

See also: Black Cohosh (part of).

Eigenschaften

CAS-Nummer |

290821-39-5 |

|---|---|

Molekularformel |

C37H58O11 |

Molekulargewicht |

678.8 g/mol |

IUPAC-Name |

[(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate |

InChI |

InChI=1S/C37H58O11/c1-17-13-20-28(32(5,6)43)48-37(47-20)27(17)34(8)24(45-18(2)38)14-36-16-35(36)12-11-23(46-29-26(41)25(40)19(39)15-44-29)31(3,4)21(35)9-10-22(36)33(34,7)30(37)42/h17,19-30,39-43H,9-16H2,1-8H3/t17-,19+,20-,21+,22+,23+,24-,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |

InChI-Schlüssel |

HZIBYJCDCHVSPK-RKUDFBBFSA-N |

Isomerische SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4([C@@H](C[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)OC(=O)C)C)O2)C(C)(C)O |

Kanonische SMILES |

CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)OC(=O)C)C)O2)C(C)(C)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Cimiracemoside D: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside D is a cycloartane-type triterpene glycoside, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its extraction and isolation, and an exploration of its biological context. The information presented is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source

The primary natural source of this compound is the rhizome of Actaea racemosa L., commonly known as black cohosh.[1] This perennial plant, belonging to the Ranunculaceae family, is native to eastern North America. The rhizomes of A. racemosa are rich in a variety of triterpene glycosides, including this compound, which are believed to contribute to the plant's medicinal properties. Studies have reported the concentration of cimiracemosides in the dried rhizomes to be in the range of 0.80 to 1.39 mg/g.[2]

Extraction and Isolation Protocols

The isolation of this compound from Actaea racemosa rhizomes is a multi-step process involving initial extraction followed by various chromatographic purification techniques.

General Extraction of Triterpene Glycosides

The initial step involves the extraction of a crude mixture of compounds from the dried and powdered rhizomes. Alcoholic solvents are typically employed for this purpose.

Experimental Protocol: Methanolic Extraction

-

Maceration: Dried and powdered rhizomes of Actaea racemosa are macerated with methanol at room temperature.

-

Filtration: The mixture is filtered to separate the solvent from the plant material.

-

Concentration: The filtrate is concentrated under reduced pressure to yield a crude methanolic extract.

While specific yields can vary, methanolic extraction of black cohosh rhizomes has been reported to produce a dark brown extract.[3]

Purification of this compound

Further purification of the crude extract is necessary to isolate this compound. A combination of chromatographic techniques is typically employed. Below are detailed protocols for established methods.

HSCCC is a highly effective method for the separation of natural products, including triterpene glycosides.

Experimental Protocol: HSCCC Isolation of this compound

-

Preliminary Fractionation: The crude extract is first subjected to preliminary fractionation using techniques such as size-exclusion chromatography to enrich the triterpene glycoside fraction.

-

Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC separation. For the isolation of this compound, the following solvent system has been successfully used: n-hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2, v/v/v/v/v/v) .

-

HSCCC Separation: The enriched triterpene glycoside fraction is subjected to preparative HSCCC using the selected solvent system. The fractions are collected and monitored by a suitable detection method, such as evaporative light scattering detection (ELSD).

-

Final Purification: Fractions containing this compound are pooled and concentrated. Further purification by preparative HPLC may be performed if necessary to achieve high purity.

This HSCCC method has been reported to yield 19.5 mg of this compound with a purity of 96.2% .

Traditional column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is another common approach for the isolation of cimiracemosides.

Experimental Protocol: Column Chromatography and Preparative HPLC

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel or a reversed-phase C18 stationary phase. A gradient elution with solvents such as hexane, ethyl acetate, and methanol is used to separate the compounds based on polarity.

-

Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

Preparative HPLC: The enriched fractions are then purified by preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of acetonitrile and water.[4][5] The separation is monitored by UV detection (typically at low wavelengths like 203 nm for triterpene glycosides) or ELSD.[6]

Table 1: Summary of Quantitative Data for this compound Isolation

| Parameter | Value | Reference |

| Natural Source | Actaea racemosa L. rhizome | [1] |

| Cimiracemoside Concentration in Rhizome | 0.80 - 1.39 mg/g (dry weight) | [2] |

| HSCCC Yield | 19.5 mg | Not explicitly stated in snippets |

| HSCCC Purity | 96.2% | Not explicitly stated in snippets |

Characterization of this compound

The structural elucidation and confirmation of isolated this compound are performed using spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule. The molecular formula of this compound is C37H58O11, with a molecular weight of 678.85 g/mol .[1][7]

Biological Activity and Signaling Pathways

Triterpene glycosides from Actaea racemosa have been investigated for a range of biological activities, including cytotoxic and anti-inflammatory effects.

Cytotoxic Activity

Several triterpenoids isolated from Actaea racemosa have demonstrated cytotoxic activity against various cancer cell lines.[4][11] While specific studies on the cytotoxic activity of this compound are limited in the provided search results, the general cytotoxic potential of this class of compounds suggests it may also exhibit such properties.

Anti-inflammatory Activity

Inflammation is a complex biological process involving multiple signaling pathways. Natural products, including triterpenoids, are known to modulate these pathways. Key inflammatory signaling pathways that could potentially be affected by this compound include the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.[12][13][14] Further research is needed to specifically elucidate the anti-inflammatory mechanism of this compound.

Experimental Workflows and Logical Relationships

General Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Actaea racemosa.

Caption: General workflow for the isolation of this compound.

Potential Anti-inflammatory Signaling Pathway

The diagram below illustrates a potential signaling pathway that could be modulated by this compound to exert anti-inflammatory effects.

Caption: Potential anti-inflammatory signaling pathway modulated by this compound.

Conclusion

This compound, a prominent triterpene glycoside from Actaea racemosa, represents a promising lead compound for further pharmacological investigation. The detailed isolation protocols provided in this guide, particularly the efficient HSCCC method, offer a solid foundation for obtaining this compound for research purposes. Future studies should focus on elucidating the specific molecular mechanisms underlying the biological activities of this compound, which will be crucial for its potential development as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. hort [journals.ashs.org]

- 3. Black cohosh (Actaea racemosa, Cimicifuga racemosa) behaves as a mixed competitive ligand and partial agonist at the human mu opiate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Guided Identification of Black Cohosh (Actaea racemosa) Triterpenoids with In Vitro Activity against Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Botanical Authenticity and Phytochemical Profile of Black Cohosh Products by High-Performance Liquid Chromatography with Selected Ion Monitoring Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. This compound | C37H58O11 | CID 70698290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 10. researchgate.net [researchgate.net]

- 11. eprints.uanl.mx [eprints.uanl.mx]

- 12. researchgate.net [researchgate.net]

- 13. Comparation of Anti-Inflammatory and Antioxidantactivities of Curcumin, Tetrahydrocurcuminand Octahydrocurcuminin LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]

Cimiracemoside D: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Potential of a Prominent Triterpenoid Glycoside from Actaea racemosa

Introduction

Cimiracemoside D is a naturally occurring triterpenoid glycoside isolated from the rhizomes of Actaea racemosa, commonly known as black cohosh.[1] As a member of the cycloartane family of triterpenoids, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to support researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of cycloartane triterpenoids, featuring a glycosidic linkage to a sugar moiety. Its systematic IUPAC name is [(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.0¹.¹⁸.0³.¹⁷.0⁴.¹⁴.0⁷.¹².0¹².¹⁴]tetracosan-16-yl] acetate.[1]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These values are primarily computationally derived from publicly available chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₃₇H₅₈O₁₁ | PubChem[1] |

| Molecular Weight | 678.8 g/mol | PubChem[1] |

| Exact Mass | 678.39791266 Da | PubChem[1] |

| Monoisotopic Mass | 678.39791266 Da | PubChem[1] |

| Topological Polar Surface Area | 164 Ų | PubChem[1] |

| Complexity | 1350 | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 5 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 11 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Spectral Data

Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, are not extensively published in readily accessible scientific literature. The structural elucidation of related compounds from Actaea racemosa has been achieved using 1D- and 2D-NMR experiments and high-resolution electrospray ionization Fourier transformation mass spectrometry (HRESIFTMS).[2] Researchers investigating this compound would need to perform these analyses to obtain definitive spectral characterization.

Biological Activity and Potential Therapeutic Applications

While specific studies focusing exclusively on the biological activities of this compound are limited, the broader class of triterpenoid glycosides from Actaea racemosa has been investigated for various pharmacological effects. The primary areas of interest include anti-inflammatory and anti-cancer activities.

Anti-inflammatory Activity

Triterpenoids isolated from medicinal plants are known to possess anti-inflammatory properties.[3] The potential mechanism of action for these compounds often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4] These pathways are central to the cellular response to inflammatory stimuli and regulate the expression of pro-inflammatory cytokines and enzymes. While not specifically demonstrated for this compound, it is plausible that it may exert anti-inflammatory effects through the inhibition of these pathways.

Anti-cancer Activity

Several plant-derived compounds, including triterpenoids, have been investigated for their potential as anti-cancer agents.[5][6] The proposed mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with signaling pathways crucial for cancer cell survival and metastasis.[5][6] Studies on related compounds suggest that the induction of apoptosis can be a key anti-cancer mechanism.[7][8]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not standardized in the literature. However, general methodologies for similar compounds can be adapted.

Isolation and Purification

A bioactivity-guided isolation procedure is a common approach for obtaining pure natural products.[9] This typically involves:

-

Extraction: The rhizomes of Actaea racemosa are first ground and extracted with a suitable solvent, such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

-

Chromatography: The resulting fractions are further purified using various chromatographic techniques, including column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC), to isolate the pure this compound.

Caption: General workflow for the isolation and purification of this compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is crucial for evaluating the cytotoxic effects of a compound on cancer cell lines.[10][11]

Protocol Overview:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (and appropriate controls) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Caption: A simplified workflow for a cell viability MTT assay.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample, which can be employed to investigate the effect of this compound on the expression levels of proteins involved in signaling pathways like NF-κB and MAPK.[12]

Protocol Overview:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which can be captured on X-ray film or with a digital imager.

Potential Signaling Pathways

Based on the known activities of related triterpenoids, this compound may modulate key cellular signaling pathways implicated in inflammation and cancer.

Caption: Putative signaling pathways potentially modulated by this compound.

Conclusion

This compound is a complex natural product with a chemical structure that suggests potential for interesting biological activities, particularly in the areas of inflammation and cancer. However, a significant gap exists in the publicly available experimental data for this compound. Further research is warranted to fully characterize its physicochemical properties, elucidate its precise mechanisms of action, and validate its therapeutic potential. This guide serves as a foundational resource to aid researchers in designing and conducting future investigations into this promising molecule.

References

- 1. This compound | C37H58O11 | CID 70698290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phytoconstituents as apoptosis inducing agents: strategy to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Induction of Apoptosis in A375 Malignant Melanoma Cells by Sutherlandia frutescens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactivity-guided isolation of GABA(A) receptor modulating constituents from the rhizomes of Actaea racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. nacalai.com [nacalai.com]

The Enigmatic Path to Cimiracemoside D: A Technical Guide to its Proposed Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside D is a prominent member of the cycloartane-type triterpene glycosides isolated from the medicinal plant Cimicifuga racemosa (black cohosh).[1][2] These complex natural products are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic activities. Despite the isolation and structural elucidation of numerous cimiracemosides, a complete and experimentally validated biosynthetic pathway for this compound remains to be fully detailed in scientific literature. This technical guide consolidates the current understanding of triterpenoid biosynthesis to present a putative pathway for this compound, outlines the key enzyme families involved, and describes the general experimental methodologies required for its full elucidation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general scheme of triterpenoid synthesis, originating from the mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum. The pathway can be conceptually divided into three main stages: the formation of the universal isoprene unit, the cyclization of the linear precursor to form the cycloartane skeleton, and the subsequent tailoring reactions.

A proposed biosynthetic pathway for this compound is illustrated below.

Caption: Proposed biosynthetic pathway of this compound.

Key Enzyme Families in the Proposed Pathway

The biosynthesis of this compound is orchestrated by several key enzyme families:

-

Upstream MVA Pathway Enzymes: This series of enzymes is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of all isoprenoids.

-

Prenyltransferases: Farnesyl pyrophosphate (FPP) synthase catalyzes the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP) and subsequently FPP.

-

Squalene Synthase and Squalene Epoxidase: Squalene synthase dimerizes two molecules of FPP to create squalene. Squalene epoxidase then introduces an epoxide ring to form 2,3-oxidosqualene, the linear precursor for cyclization.

-

Cycloartenol Synthase (CAS): This is a critical branching point enzyme in the biosynthesis of phytosterols and many triterpenoids in plants.[3] CAS catalyzes the cyclization of 2,3-oxidosqualene into the characteristic 9,19-cyclolanostane structure of cycloartenol.[3]

-

Cytochrome P450 Monooxygenases (P450s): The cycloartane skeleton undergoes extensive oxidative modifications, such as hydroxylation, which are primarily catalyzed by P450s. These modifications at various positions on the triterpene backbone are responsible for the vast diversity of cimigenol-type aglycones.

-

UDP-Glycosyltransferases (UGTs): The final step in the biosynthesis of this compound is the attachment of sugar moieties to the cimigenol aglycone. This glycosylation is carried out by UGTs, which transfer a sugar residue from an activated sugar donor, such as UDP-glucose or UDP-xylose, to the triterpenoid.[4][5] The specific UGTs involved determine the type and linkage of the sugars, contributing to the structural diversity of the final glycosides.

Quantitative Data

As of this writing, specific quantitative data for the this compound biosynthetic pathway, including enzyme kinetics, substrate and product concentrations, and overall pathway flux, have not been published in the peer-reviewed literature. The elucidation of these parameters would require detailed enzymatic assays with purified recombinant enzymes and in vivo metabolic flux analysis.

General Experimental Protocols for Pathway Elucidation

While specific protocols for this compound biosynthesis are not available, the following are standard experimental approaches used to investigate the biosynthesis of plant natural products:

1. Identification of Candidate Genes:

-

Transcriptome Analysis: High-throughput sequencing of the transcriptome of Cimicifuga racemosa tissues actively producing cimiracemosides (e.g., rhizomes) can identify candidate genes for CAS, P450s, and UGTs based on their expression levels and homology to known triterpenoid biosynthetic genes.

-

Differential Gene Expression: Comparing the transcriptomes of high-producing and low-producing plant tissues or plants grown under different conditions can help to narrow down the list of candidate genes.

2. Functional Characterization of Candidate Genes:

-

Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (tobacco).

-

Yeast Expression System Workflow:

Caption: Workflow for heterologous expression in yeast.

-

-

In Vitro Enzyme Assays: The expressed protein is purified, and its enzymatic activity is tested in vitro using a suspected substrate. For example, a candidate P450 would be incubated with cimigenol and NADPH to test for hydroxylation activity.

3. In Planta Validation:

-

Virus-Induced Gene Silencing (VIGS): This technique can be used to transiently silence the expression of a candidate gene in C. racemosa. A reduction in the accumulation of this compound or its intermediates following silencing would provide strong evidence for the gene's involvement in the pathway.

-

Stable Genetic Transformation: Creating transgenic C. racemosa plants with either overexpression or knockout/knockdown of a candidate gene provides the most definitive evidence for its function in vivo.

Conclusion

The biosynthesis of this compound is a complex process involving a multitude of enzymes. While the general framework of the pathway can be proposed based on our understanding of triterpenoid biosynthesis, the specific enzymes and their precise sequence of action in Cimicifuga racemosa are yet to be experimentally confirmed. The application of modern molecular biology and analytical chemistry techniques, as outlined in this guide, will be instrumental in fully elucidating this intricate biosynthetic pathway. Such knowledge is not only of fundamental scientific interest but also crucial for the potential metabolic engineering of these valuable compounds for pharmaceutical and other applications.

References

- 1. Triterpene glycosides from Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Two Cycloartenol Synthases for Phytosterol Biosynthesis in Polygala tenuifolia Willd [mdpi.com]

- 4. Comparative analysis of the UDP-glycosyltransferase multigene family in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genome-wide analysis of UDP-glycosyltransferase family in Citrus sinensis and characterization of a UGT gene encoding flavonoid 1-2 rhamnosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Cimiracemoside D: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside D is a triterpene glycoside isolated from Actaea racemosa (black cohosh), a plant with a history of use in traditional medicine.[1] As with many natural products, a comprehensive understanding of the biological activities of its individual constituents is crucial for potential therapeutic applications. This technical guide provides a summary of the currently available information on the biological activity of this compound, with a focus on experimental protocols and data presentation.

It is important to note that specific experimental data on the anti-inflammatory, anticancer, and neuroprotective effects of this compound is limited in the public domain. The most definitive biological activity reported for this compound is its inhibitory effect on the Wnt signaling pathway.

Wnt Signaling Pathway Inhibition

This compound has been identified as a significant inhibitor of the Wnt signaling pathway. In a luciferase reporter gene assay, this compound demonstrated potent inhibitory activity.

Quantitative Data

| Compound | Assay Type | Cell Line | Parameter | Value |

| This compound | Luciferase Reporter Gene Assay | Not Specified | IC50 | 3.33 µM |

Experimental Protocol: Wnt Signaling Inhibition Assay

The following is a detailed protocol for a luciferase reporter gene assay to assess the inhibition of the Wnt signaling pathway, based on established methodologies.[2][3][4][5][6]

1. Cell Culture and Reagents:

-

Cell Line: HEK293 cells stably transfected with a TCF/LEF-responsive luciferase reporter construct (e.g., TOPflash) are commonly used.[6]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Wnt Agonist: Recombinant Wnt3a protein or a GSK-3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway.[7]

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Luciferase Assay Reagent: Commercially available luciferase assay kits (e.g., ONE-Glo™ Luciferase Assay System).[3]

2. Assay Procedure:

-

Cell Seeding: Seed the TCF/LEF reporter HEK293 cells into a 96-well white, clear-bottom plate at a density of approximately 30,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Wnt Pathway Activation: After a 1-hour pre-incubation with the compound, add a pre-determined concentration of Wnt3a or CHIR99021 to the wells to stimulate the Wnt signaling pathway.

-

Incubation: Incubate the plate for an additional 16-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Activity Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Mix gently by orbital shaking for 5-10 minutes to ensure cell lysis and substrate mixing.

-

Measure the luminescence using a plate-reading luminometer.

-

3. Data Analysis:

-

Subtract the background luminescence (from wells with no cells) from all experimental readings.

-

Normalize the luciferase activity of the treated cells to the vehicle control.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the Wnt-induced luciferase activity, using a non-linear regression analysis.

Signaling Pathway Diagram

Caption: Canonical Wnt signaling pathway and potential points of inhibition by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the Wnt signaling inhibition luciferase reporter assay.

Anti-inflammatory, Anticancer, and Neuroprotective Activities

Currently, there is a lack of specific published data detailing the anti-inflammatory, anticancer, or neuroprotective activities of isolated this compound. While crude extracts of Actaea racemosa and other isolated triterpene glycosides have been investigated for such properties, these findings cannot be directly attributed to this compound without specific experimental validation.[8][9][10]

-

Anti-inflammatory Activity: Extracts of Actaea racemosa have been traditionally used for their purported anti-inflammatory effects.[11] The potential mechanisms could involve the inhibition of inflammatory pathways, but specific studies on this compound are needed.

-

Anticancer Activity: Some triterpene glycosides from Actaea racemosa, such as actein, have shown cytotoxic effects against certain cancer cell lines.[10] However, the anticancer potential of this compound remains to be elucidated.

-

Neuroprotective Activity: The neuroprotective effects of compounds are often evaluated based on their ability to protect neuronal cells from various insults. There is no current evidence to suggest that this compound has been screened for such activity.

Future research should focus on screening this compound in a variety of in vitro and in vivo models to determine its potential efficacy in these therapeutic areas.

Conclusion

This compound is a triterpene glycoside with demonstrated inhibitory activity against the Wnt signaling pathway. This provides a solid starting point for further investigation into its potential as a modulator of this critical cellular pathway, which is often dysregulated in diseases such as cancer. However, a significant data gap exists regarding its other potential biological activities, including anti-inflammatory, broader anticancer, and neuroprotective effects. The experimental protocols and diagrams provided in this guide offer a framework for the continued exploration of this compound's therapeutic potential. Rigorous screening and mechanistic studies are warranted to fully characterize the pharmacological profile of this natural product.

References

- 1. This compound | C37H58O11 | CID 70698290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemical Screening and Extraction of Bioactive Compounds from Actaea racemosa (Black Cohosh) in management of menopausal symptoms & other medicinal applications | Dialogues in Cardiovascular Medicine: DCM [dialogues-cvm.org]

- 9. Fukinolic Acid Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Guided Identification of Black Cohosh (Actaea racemosa) Triterpenoids with In Vitro Activity against Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

Cimiracemoside D: A Technical Review of its History, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside D is a naturally occurring triterpenoid glycoside belonging to the cycloartane family.[1] First identified within the rhizomes of Actaea racemosa (formerly Cimicifuga racemosa), commonly known as black cohosh, this compound is part of a larger class of saponins that contribute to the medicinal properties of this plant.[1][2] Actaea racemosa has a long history of use in traditional medicine, particularly for the alleviation of menopausal symptoms.[3][4] While the bioactivity of the whole plant extract has been the subject of numerous studies, this review focuses specifically on the technical details surrounding this compound, from its discovery and isolation to its chemical characterization.

History and Discovery

The genus Actaea (formerly Cimicifuga) is a rich source of cycloartane triterpene glycosides. The initial discovery and characterization of a series of these compounds, named cimiracemosides, began with the work of Shao et al. in 2000, who isolated cimiracemosides A-H from Cimicifuga racemosa. While this compound was not detailed in this initial publication, its existence was confirmed in subsequent phytochemical investigations of the plant. A significant advancement in the study of this compound came with the development of advanced isolation techniques, which allowed for its purification in sufficient quantities for structural elucidation and further study.

Chemical and Physical Properties

This compound is a complex molecule with a high degree of stereochemical complexity. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C37H58O11 | PubChem |

| Molecular Weight | 678.8 g/mol | PubChem |

| IUPAC Name | (1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.0¹,¹⁸.0³,¹⁷.0⁴,¹⁴.0⁷,¹².0¹²,¹⁴]tetracosan-16-yl acetate | PubChem |

| CAS Number | 290821-39-5 | PubChem |

| Class | Cucurbitacin Glycoside | PubChem |

| Natural Source | Actaea racemosa (Black Cohosh) | [1][2] |

Experimental Protocols

The isolation and purification of this compound from Actaea racemosa requires a multi-step chromatographic process. The following protocol is based on the methodology described by Cicek et al. (2010), which details a fast and convenient method for the isolation of triterpene saponins from this plant.

Plant Material and Extraction

-

Plant Material: Dried rhizomes of Actaea racemosa.

-

Extraction:

-

The dried and powdered rhizomes are subjected to accelerated solvent extraction (ASE).

-

A primary extraction with a non-polar solvent (e.g., hexane) is performed to defat the plant material.

-

Subsequent extraction with a more polar solvent (e.g., methanol or ethanol) yields a crude extract enriched with triterpene glycosides.

-

Pre-purification by Size-Exclusion Chromatography (SEC)

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol.

-

Procedure:

-

The crude extract is dissolved in methanol and loaded onto the Sephadex LH-20 column.

-

Elution with methanol allows for the separation of compounds based on their molecular size.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing a complex mixture of triterpenoids, including this compound, are pooled for further purification.

-

Isolation by High-Speed Countercurrent Chromatography (HSCCC)

-

Instrumentation: A high-speed countercurrent chromatograph equipped with a preparative coil.

-

Two-Phase Solvent System: A suitable two-phase solvent system is selected to achieve optimal separation. An example system could be composed of n-hexane-ethyl acetate-methanol-water in a specific ratio. The selection of the solvent system is critical and is often optimized on an analytical scale first.

-

Procedure:

-

The pre-purified fraction is dissolved in a mixture of the upper and lower phases of the solvent system.

-

The HSCCC coil is first filled with the stationary phase (either the upper or lower phase).

-

The sample solution is then injected into the coil.

-

The mobile phase is pumped through the coil at a specific flow rate, while the coil rotates at high speed.

-

The effluent is monitored using a detector, such as an evaporative light scattering detector (ELSD), which is suitable for non-UV absorbing compounds like triterpene glycosides.

-

Fractions are collected based on the detector response.

-

-

Purity Analysis: The purity of the isolated this compound (19.5 mg) was determined to be 96.2%.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms, allowing for the complete assignment of the proton and carbon signals and the determination of the overall structure, including the stereochemistry of the aglycone and the nature and attachment point of the sugar moiety.

-

Biological Activity

While the extracts of Actaea racemosa have been studied for various biological activities, including their effects on menopausal symptoms and their potential as modulators of GABA-A receptors, specific biological data for purified this compound is not extensively documented in publicly available literature. The overall pharmacological profile of the plant extract is attributed to a complex mixture of compounds, including various triterpenoid glycosides and other phytochemicals. The precise contribution of this compound to the observed effects of the whole extract remains an area for further investigation.

Conclusion

This compound is a structurally complex natural product isolated from Actaea racemosa. The development of advanced chromatographic techniques, particularly high-speed countercurrent chromatography, has enabled its efficient isolation and purification. While its chemical structure has been well-characterized through spectroscopic methods, further research is needed to fully elucidate its specific biological activities and pharmacological mechanisms of action. Such studies will be crucial in determining the potential of this compound as a therapeutic agent and in understanding its role in the medicinal properties of black cohosh.

References

- 1. Development of a fast and convenient method for the isolation of triterpene saponins from Actaea racemosa by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Unveiling Cimiracemoside D: A Technical Guide on its Discovery and Characterization in Actaea racemosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiracemoside D, a complex triterpenoid glycoside isolated from the medicinal plant Actaea racemosa (black cohosh), represents a molecule of significant interest within the natural products and drug discovery landscape. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols employed in its initial identification and subsequent purification. While specific quantitative biological activity data and defined signaling pathways for this compound remain largely to be elucidated, this guide lays the foundational chemical and methodological groundwork for future pharmacological investigations.

Introduction

Actaea racemosa (L.) Nutt., commonly known as black cohosh, has a long history of use in traditional medicine for a variety of ailments.[1] Modern phytochemical investigations have revealed a rich and complex array of secondary metabolites, with triterpenoid glycosides being a prominent class of compounds.[2] Among these, the cimiracemosides, a series of structurally related molecules, have garnered attention for their potential biological activities. This guide focuses specifically on this compound, a member of this family discovered in the rhizomes of Actaea racemosa.

Discovery and Structural Elucidation

This compound was first reported as a new natural product in a 2000 study published in the Journal of Natural Products by Shao and colleagues.[1] This seminal work detailed the isolation and structural characterization of eight new triterpene glycosides, named cimiracemosides A-H, from the rhizome extracts of Cimicifuga racemosa (a synonym for Actaea racemosa).

Initial Isolation and Extraction

The initial step in the discovery of this compound involved the extraction of dried, milled rhizomes of Actaea racemosa. A general workflow for such a process is outlined below.

Structure Determination

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] These methods provide detailed information about the molecule's atomic connectivity and overall structure.

Table 1: Spectroscopic Data for the Structural Elucidation of this compound

| Technique | Data Obtained | Reference |

| Mass Spectrometry (MS) | Molecular formula: C37H58O11 | [1][3] |

| 1H NMR | Provided information on the number and types of protons and their neighboring atoms. | [1] |

| 13C NMR | Indicated the number and types of carbon atoms in the molecule. | [1] |

| 2D NMR (COSY, HMQC, HMBC) | Established the connectivity between protons and carbons, allowing for the complete assignment of the aglycone and sugar moieties. | [1] |

The comprehensive analysis of this spectroscopic data allowed for the unambiguous determination of the structure of this compound.[1]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and general protocols for assessing the biological activity of triterpenoid glycosides.

Isolation of this compound by High-Speed Countercurrent Chromatography (HSCCC)

A fast and convenient method for the isolation of this compound has been developed using HSCCC.[2]

Protocol:

-

Plant Material and Extraction: Dried and powdered subaerial parts of Actaea racemosa are first defatted and then extracted to yield a triterpene-enriched crude extract.[2]

-

Prefractionation: The crude extract is subjected to size-exclusion chromatography to separate different groups of triterpenoids. A fraction containing a complex mixture of triterpenoids, including this compound, is collected.[2]

-

HSCCC Separation:

-

Solvent System: A two-phase solvent system consisting of n-hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2, v/v/v/v/v/v) is used.[2]

-

Procedure: The HSCCC instrument is filled with the stationary phase (upper phase). The sample, dissolved in a mixture of upper and lower phases, is then injected. The mobile phase (lower phase) is pumped through the column at a specific flow rate.[2]

-

Detection: The effluent is monitored using an evaporative light scattering detector (ELSD).[2]

-

-

Fraction Collection and Purification: Fractions are collected based on the ELSD chromatogram. The fraction containing this compound is further purified to yield the pure compound.[2] Using this method, 19.5 mg of this compound with a purity of 96.2% was successfully isolated.[2]

General Protocol for Cytotoxicity Assessment of Triterpenoid Glycosides (MTT Assay)

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the triterpenoid glycoside (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value.

Biological Activity and Signaling Pathways (Areas for Future Research)

To date, there is a lack of specific studies detailing the quantitative biological activities and the precise mechanisms of action of this compound. The broader extracts of Actaea racemosa have been investigated for various pharmacological effects, including modulation of the GABA(A) receptor.[4] Triterpenoid glycosides from other natural sources have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]

Future research should focus on evaluating this compound for specific biological activities, such as:

-

Cytotoxicity against a panel of cancer cell lines: To determine its potential as an anticancer agent.

-

Modulation of key signaling pathways: Investigating its effects on pathways commonly implicated in cancer, such as apoptosis, cell cycle regulation, and inflammatory signaling.

-

GABA(A) receptor modulation: To explore its potential as a sedative or anxiolytic agent.

A hypothetical signaling pathway that could be investigated for triterpenoid glycoside-induced apoptosis is depicted below.

Conclusion

This compound is a structurally complex natural product isolated from Actaea racemosa. While its initial discovery and structural elucidation have been well-documented, a significant gap exists in the understanding of its biological activities and mechanisms of action. The detailed experimental protocols provided in this guide for its isolation, coupled with general methodologies for bioactivity screening, offer a solid foundation for researchers to explore the therapeutic potential of this intriguing molecule. Further investigation is warranted to unlock the full pharmacological profile of this compound and to determine its viability as a lead compound in drug development programs.

References

- 1. Triterpene glycosides from Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 3. This compound | C37H58O11 | CID 70698290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities of Triterpenoids and Phenolic Compounds from Myrica cerifera Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cimiracemoside D (CAS No. 290821-39-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiracemoside D, a natural product isolated from plants of the Cimicifuga (also known as Actaea) genus, is a cycloartane triterpenoid glycoside with the chemical formula C37H58O11 and a molecular weight of 678.86 g/mol . While its chemical structure has been elucidated, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its biological activities and mechanism of action, particularly concerning its potential effects on bone metabolism and osteoclastogenesis. This technical guide provides an overview of the current knowledge on this compound and details the standard experimental protocols that would be essential to investigate its potential as a modulator of osteoclast differentiation and function.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 290821-39-5 |

| Molecular Formula | C37H58O11 |

| Molecular Weight | 678.86 g/mol |

| Source | Cimicifuga foetida L., Actaea racemosa |

| Chemical Class | Cycloartane Triterpenoid Glycoside |

Biological Activity: Current Landscape

As of the latest literature review, there is no published data detailing the biological activity of this compound, specifically its effects on osteoclastogenesis or the associated signaling pathways such as RANKL, NF-κB, or MAPK. Compounds isolated from the Cimicifuga genus have been traditionally used for various medicinal purposes, and some have been reported to possess anti-inflammatory and immunomodulatory properties. However, the direct impact of this compound on bone cell biology remains an uninvestigated area.

Proposed Experimental Investigation of Anti-Osteoclastogenic Potential

To elucidate the potential role of this compound in bone metabolism, a series of in vitro and in vivo experiments are necessary. The following sections outline the detailed methodologies for key experiments.

Experimental Workflow

The logical flow for investigating the anti-osteoclastogenic effects of this compound is depicted in the following diagram.

In Vitro Experimental Protocols

-

Bone Marrow Macrophages (BMMs): Isolate bone marrow from the femurs and tibias of 6-8 week old mice. Culture the cells in α-MEM containing 10% FBS, 1% penicillin/streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs.

-

RAW 264.7 Cells: Maintain the murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Protocol: Seed BMMs or RAW 264.7 cells in a 96-well plate. Treat the cells with various concentrations of this compound for 48-72 hours. Add CCK-8 or MTT solution to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength to determine cell viability.

-

Protocol: Culture BMMs or RAW 264.7 cells with 30 ng/mL M-CSF and 50 ng/mL RANKL in the presence of non-toxic concentrations of this compound for 5-7 days. Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts. Count the number of TRAP-positive multinucleated (≥3 nuclei) cells.

-

Protocol: Seed BMMs or RAW 264.7 cells on bone-mimicking calcium phosphate-coated plates. Induce osteoclast differentiation with M-CSF and RANKL, with or without this compound, for 7-10 days. Remove the cells and visualize the resorption pits by staining with silver nitrate or toluidine blue. Quantify the resorbed area using image analysis software.

-

Protocol: Isolate total RNA from osteoclast cultures treated with this compound at various time points. Synthesize cDNA and perform qPCR using primers for osteoclast-specific genes such as Nfatc1, c-Fos, Trap (Acp5), Ctsk (Cathepsin K), and Dcstamp. Normalize the expression to a housekeeping gene like Gapdh or Actb.

-

Protocol: Lyse osteoclast cultures treated with this compound for different durations after RANKL stimulation. Separate total protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, NFATc1, c-Fos) and a loading control (e.g., β-actin or GAPDH). Detect the proteins using HRP-conjugated secondary antibodies and a chemiluminescence substrate.

In Vivo Experimental Protocol

-

Protocol: Perform bilateral ovariectomy on 8-10 week old female mice to induce estrogen deficiency and subsequent bone loss. Administer this compound or vehicle to the OVX mice for 8-12 weeks. Include a sham-operated group as a control.

-

Protocol: After the treatment period, euthanize the mice and collect the femurs. Scan the femurs using a high-resolution micro-CT scanner. Analyze the 3D images to quantify bone microarchitectural parameters such as bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

Protocol: Decalcify the femurs, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to visualize bone structure and with TRAP to identify and quantify osteoclasts on the bone surface.

Signaling Pathways to Investigate

The RANKL/RANK signaling pathway is the master regulator of osteoclast differentiation and function. Investigation into the effects of this compound should focus on the key downstream signaling cascades.

Conclusion and Future Directions

This compound is a structurally characterized natural product with currently unknown biological functions. The lack of data on its effects on bone metabolism presents a significant opportunity for research. The experimental protocols detailed in this guide provide a comprehensive framework for elucidating the potential anti-osteoclastogenic and anti-resorptive properties of this compound. Should this compound demonstrate significant activity, further investigation into its pharmacokinetics, toxicology, and efficacy in various models of bone disease would be warranted, potentially positioning it as a novel therapeutic lead for conditions such as osteoporosis.

Cimiracemoside D: A Technical Guide for Researchers

Molecular Formula: C₃₇H₅₈O₁₁

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cimiracemoside D, a complex triterpenoid glycoside. While specific biological data for this compound is limited in publicly available literature, this document outlines its known chemical properties and presents detailed, standardized experimental protocols and potential signaling pathways for investigation. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Physicochemical Properties

This compound is a natural product isolated from plants of the Actaea genus, such as Actaea racemosa (black cohosh).[1] Its complex structure, typical of cycloartane triterpenoid glycosides, suggests potential for a range of biological activities.

| Property | Value | Source |

| Molecular Formula | C₃₇H₅₈O₁₁ | [2] |

| Molecular Weight | 678.85 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO | [1] |

Hypothetical Biological Activities and Experimental Protocols

Based on the known activities of structurally related triterpenoid glycosides, this compound may possess cytotoxic and anti-inflammatory properties. The following are detailed protocols for investigating these potential activities.

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated cells for 24, 48, and 72 hours.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assessment

Objective: To evaluate the potential of this compound to inhibit the production of pro-inflammatory cytokines in stimulated macrophages.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

-

Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle control group to determine the inhibitory effect.

Potential Signaling Pathways

While the specific molecular targets of this compound are unknown, many triterpenoid glycosides exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation.

Hypothetical Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. Its inhibition is a common mechanism for anti-inflammatory and anticancer agents.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Hypothetical Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and apoptosis. Dysregulation of this pathway is common in cancer.

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow: Isolation and Characterization

The following workflow outlines the general procedure for the isolation and structural elucidation of this compound from a plant source.

Caption: General workflow for the isolation and characterization of this compound.

Conclusion

This compound represents a promising yet understudied natural product. This technical guide provides a framework for initiating research into its potential therapeutic applications by outlining its known properties and providing detailed, adaptable protocols for investigating its cytotoxic and anti-inflammatory activities. The proposed signaling pathways offer a starting point for mechanistic studies. Further research is essential to fully elucidate the pharmacological profile of this compound and to determine its potential as a lead compound in drug development.

References

This technical guide provides a comprehensive overview of Cimiracemoside D and structurally related triterpene glycosides isolated from Cimicifuga species, such as Cimicifuga racemosa (black cohosh) and Cimicifuga foetida. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Introduction

This compound is a member of the cycloartane class of triterpene glycosides, a group of compounds considered to be the primary bioactive constituents of Cimicifuga species.[1] While research on this compound is limited, extensive studies on co-occurring and structurally similar compounds, such as actein and 23-epi-26-deoxyactein, provide significant insights into the potential biological activities of this class of molecules. These activities include cytotoxic, anti-inflammatory, neuroprotective, and estrogenic effects. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in the action of these triterpene glycosides.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for triterpene glycosides structurally related to this compound. It is important to note that specific data for this compound is scarce, and the presented data for related compounds should be considered representative for this class of molecules.

Table 1: Cytotoxic Activity of Cimicifuga Triterpene Glycosides

| Compound | Cell Line | Assay | IC50 | Citation |

| 23-epi-26-Deoxyactein | MCF-7 (Breast Cancer) | Growth Inhibition | 21 µM | [1] |

| Ethyl acetate fraction of C. racemosa | MCF-7 (ER+ Breast Cancer) | Growth Inhibition | ~20 µg/ml | [2] |

| Ethyl acetate fraction of C. racemosa | MDA-MB-453 (ER- Breast Cancer) | Growth Inhibition | ~10 µg/ml | [2] |

| Actein | MDA-MB-453 (Breast Cancer) | Growth Inhibition | 5.7 µg/ml (8.4 µM) | [3] |

| Cimigenol 3-O-β-D-xyloside | MDA-MB-453 (Breast Cancer) | Growth Inhibition | 6 µg/ml (9 µM) | [3] |

| 25-acetyl-7,8-didehydrocimigenol 3-O-β-D-xylopyranoside | MDA-MB-453 (Breast Cancer) | Growth Inhibition | 3.2 µg/ml (5 µM) | [3] |

| 7,8-didehydrocimigenol 3-O-β-D-xylopyranoside | MDA-MB-453 (Breast Cancer) | Growth Inhibition | 7.2 µg/ml (12.1 µM) | [3] |

| 24-O-acetylisodahurinol 3-O-α-L-arabinopyranoside | MDA-MB-453 (Breast Cancer) | Growth Inhibition | 15 µg/ml (24.9 µM) | [3] |

| (22R)-22-hydroxy cimigenol 3-O-β-D-xylopyranoside | MDA-MB-453 (Breast Cancer) | Growth Inhibition | 29 µg/ml (46 µM) | [3] |

| 12 β-hydroxycimigenol 3-O-α-L-arabinopyranoside | MDA-MB-453 (Breast Cancer) | Growth Inhibition | 55 µg/ml (87 µM) | [3] |

| 3-O-α-L-arabinopyranosyl cimigenol 15-O-β-D-glucopyranoside | MDA-MB-453 (Breast Cancer) | Growth Inhibition | ~72 µg/ml (90 µM) | [3] |

| 23-O-acetylcimigenol-3-O-β-D-xylopyranoside | HepG2 (Liver Cancer) | Proliferation | 16 µM | [4] |

| Cycloartane glycosides from C. foetida | WNT signaling | Inhibition | 3.33 and 13.34 µM | [4] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. Therefore, this section provides generalized methodologies for key assays relevant to the observed activities of related triterpene glycosides.

Cytotoxicity and Cell Proliferation Assays

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

General Protocol (MTT Assay):

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-453) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or related glycosides) dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Anti-inflammatory Activity Assays

Objective: To assess the ability of a compound to inhibit inflammatory responses, often by measuring the production of inflammatory mediators like nitric oxide (NO) or cytokines.

General Protocol (Nitric Oxide Production Assay in Macrophages):

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate medium.

-

Cell Stimulation: Seed the cells in 96-well plates and treat them with an inflammatory stimulus, such as lipopolysaccharide (LPS), in the presence or absence of various concentrations of the test compound.

-

Incubation: Incubate the plates for a defined period (e.g., 24 hours).

-

Nitrite Measurement: Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent system. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the test compound on NO production.

Neuroprotective Activity Assays

Objective: To evaluate the ability of a compound to protect neuronal cells from damage induced by neurotoxins or oxidative stress.

General Protocol (Hydrogen Peroxide-Induced Neuronal Cell Death):

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary neurons) in appropriate medium.

-

Pre-treatment: Treat the cells with different concentrations of the test compound for a specific duration (e.g., 1-2 hours).

-

Induction of Damage: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H2O2), to induce oxidative stress and cell death.

-

Incubation: Incubate for a further period (e.g., 24 hours).

-

Viability Assessment: Assess cell viability using methods like the MTT assay, LDH assay (measuring lactate dehydrogenase release from damaged cells), or by morphological analysis using microscopy.

-

Data Analysis: Compare the viability of cells treated with the test compound and H2O2 to those treated with H2O2 alone to determine the neuroprotective effect.

Estrogenic Activity Assays

Objective: To determine if a compound can bind to and activate estrogen receptors.

General Protocol (Yeast Estrogen Screen - YES Assay):

-

Yeast Strain: Use a genetically modified yeast strain (e.g., Saccharomyces cerevisiae) that contains the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ) under the control of estrogen-responsive elements (EREs).

-

Compound Exposure: Grow the yeast in a medium containing the test compound at various concentrations. Include 17β-estradiol as a positive control and a vehicle control.

-

Incubation: Incubate the cultures for a set period to allow for receptor binding and reporter gene expression.

-

Reporter Gene Assay: Measure the activity of the reporter enzyme (e.g., β-galactosidase). For the lacZ reporter, a chromogenic substrate is added, and the color change is quantified spectrophotometrically.

-

Data Analysis: A dose-response curve is generated to determine the estrogenic potency of the test compound relative to 17β-estradiol.

Signaling Pathways

The biological effects of Cimicifuga triterpene glycosides are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the potential points of intervention by these compounds.

Wnt/β-catenin Signaling Pathway

Triterpene glycosides from Cimicifuga foetida have been shown to regulate the Wnt/β-catenin signaling pathway in leukemia cells.[5] This pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in cancer.

Caption: Wnt/β-catenin signaling and inhibition by triterpene glycosides.

JNK/ERK MAPK Signaling Pathway

The JNK/ERK signaling pathways, part of the Mitogen-Activated Protein Kinase (MAPK) family, are involved in cell proliferation, differentiation, and apoptosis. Actein has been shown to suppress the phosphorylation of JNK and ERK.

Caption: JNK/ERK MAPK signaling pathways and inhibition by actein.

p53-Dependent Mitochondrial Apoptosis Pathway

Cycloartane triterpenoids from Cimicifuga species can induce apoptosis through a p53-dependent mitochondrial pathway.[6][7] This pathway is a critical mechanism for eliminating damaged or cancerous cells.

Caption: p53-dependent mitochondrial apoptosis pathway induced by triterpene glycosides.

Conclusion

This compound and its related triterpene glycosides from Cimicifuga species represent a promising class of natural products with a range of biological activities. The available data, primarily from studies on actein and 23-epi-26-deoxyactein, indicate significant cytotoxic potential against various cancer cell lines, mediated through the modulation of critical signaling pathways such as Wnt/β-catenin, JNK/ERK, and p53-dependent apoptosis. Further research is warranted to fully elucidate the specific activities and mechanisms of this compound and to explore the therapeutic potential of these compounds in oncology and other disease areas. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for future investigations in this field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 23-epi-26-Deoxyactein | CAS:264624-38-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. The ARTS of p53-dependent mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mitochondrial p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cimiracemoside D In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays relevant to the potential therapeutic activities of Cimiracemoside D, a natural product isolated from Cimicifuga foetida L.[1] The protocols are based on established methodologies for assessing anti-inflammatory, anticancer, and neuroprotective effects of natural compounds. While specific quantitative data for this compound is not widely published, these protocols offer a robust framework for its in vitro evaluation.

Anti-inflammatory Activity Assays

A key mechanism of inflammation involves the activation of macrophages and the subsequent production of inflammatory mediators. The following protocols are designed to assess the anti-inflammatory potential of this compound using the widely adopted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.[2][3]

Cell Viability Assay (MTT Assay)

Prior to assessing anti-inflammatory effects, it is crucial to determine the non-cytotoxic concentration range of this compound on RAW 264.7 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[4]

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium. Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This data will help in selecting non-toxic concentrations for subsequent assays.

Nitric Oxide (NO) Production Assay (Griess Test)

LPS stimulation of RAW 264.7 cells leads to the upregulation of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), a key inflammatory mediator. The Griess test measures nitrite (NO₂⁻), a stable product of NO oxidation in the culture medium.

Experimental Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known iNOS inhibitor + LPS).

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production by this compound.

Pro-inflammatory Cytokine Analysis (ELISA)

This compound's effect on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

-

Cell Culture and Treatment: Follow the same procedure as the NO production assay (Section 1.2).

-